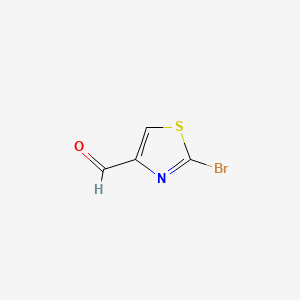

2-Bromothiazole-4-carbaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-4-6-3(1-7)2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQVIZWWCRPZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590503 | |

| Record name | 2-Bromo-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-80-1 | |

| Record name | 2-Bromo-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5198-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-thiazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromothiazole-4-carbaldehyde: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiazole-4-carbaldehyde is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom on the thiazole core, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications in drug discovery. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light brown crystalline powder.[1] It is essential to store this compound under refrigerated conditions (2-8°C) to maintain its stability and purity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H2BrNOS | |

| Molecular Weight | 192.03 g/mol | |

| CAS Number | 5198-80-1 | |

| Appearance | White to yellow to light brown crystalline powder | [1] |

| Melting Point | 126-132 °C | |

| Storage Temperature | 2-8°C | |

| Solubility | No data available | |

| Purity (typical) | ≥96% | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, a patent (CN100548995C) provides the following NMR data for a "2-bromothiazole" carboxaldehyde, which is presumed to be the 4-carbaldehyde isomer.[2] The infrared spectrum specifications from a commercial supplier state that it "conforms" to the expected structure, but does not provide specific peak data.[1]

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| ¹H NMR | 10.04 | singlet | - | Aldehyde proton (-CHO) | [2] |

| 8.16 | doublet | 3 | Thiazole ring proton | [2] | |

| 7.82 | doublet | 3 | Thiazole ring proton | [2] | |

| ¹³C NMR | 184.9 | - | - | Aldehyde carbonyl carbon | [2] |

| 165.9 | - | - | C2 of thiazole ring (C-Br) | [2] | |

| 149.6 | - | - | C4 of thiazole ring (C-CHO) | [2] | |

| 126.4 | - | - | C5 of thiazole ring | [2] |

Expected Infrared (IR) Spectral Features:

Based on the functional groups present in this compound, the following characteristic absorption bands are expected in its IR spectrum:

-

C-H stretch (aldehyde): A sharp, medium intensity peak around 2720-2820 cm⁻¹.

-

C=O stretch (aldehyde): A strong, sharp peak in the region of 1680-1715 cm⁻¹.

-

C=N stretch (thiazole ring): A medium to strong absorption band around 1500-1600 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A method described in a Chinese patent (CN100548995C) involves the use of a Grignard reagent.[2] Another plausible, though not explicitly documented for this compound, is the Vilsmeier-Haack formylation of 2-bromothiazole.

Experimental Protocol: Synthesis via Grignard Reagent (from Patent CN100548995C)

This method involves the formation of a thiazole Grignard reagent from a 2-bromothiazole precursor, followed by formylation.

Materials:

-

2-Bromothiazole compound

-

Aliphatic or aromatic hydrocarbon Grignard reagent (e.g., Ethylmagnesium bromide in THF)

-

Formamide compound (e.g., N,N-dimethylformamide - DMF)

-

Ethereal solvent (e.g., Tetrahydrofuran - THF, Diethyl ether)

-

Toluene (optional, as a co-solvent)

-

Aqueous acid solution for hydrolysis (e.g., 1-35% HCl, 1-50% H₂SO₄, or saturated NH₄Cl solution)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the 2-bromothiazole compound in an ethereal solvent (or a mixture with toluene).

-

Cool the solution to a temperature between -10°C and 10°C.

-

Slowly add the aliphatic or aromatic hydrocarbon Grignard reagent to the solution while maintaining the temperature.

-

Stir the reaction mixture at this temperature until the starting 2-bromothiazole is consumed (monitor by TLC).

-

Formylation: To the freshly prepared Grignard reagent, slowly add the formamide compound at a temperature between -10°C and 10°C.

-

Stir the reaction mixture until the formylation is complete.

-

Hydrolysis: Carefully quench the reaction by adding an aqueous acid solution at a low temperature (-10°C to 10°C).

-

Work-up: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by distillation or recrystallization.

Plausible Synthetic Route: Vilsmeier-Haack Reaction

General Procedure:

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at a low temperature (typically 0°C).

-

Formylation: The 2-bromothiazole is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, often with gentle heating, until the starting material is consumed.

-

Hydrolysis: The reaction is quenched by pouring it onto ice and then hydrolyzing the intermediate iminium salt by adding a base (e.g., NaOH solution) to afford the aldehyde.

-

Work-up and Purification: The product is then extracted, and the crude material is purified, typically by column chromatography or recrystallization.

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate due to its two reactive sites. The aldehyde group can undergo a variety of transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines.[5] The bromine atom at the 2-position provides a handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5]

The thiazole moiety is a prominent scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and antimicrobial activities.[6][7] While specific signaling pathways involving this compound have not been elucidated, its derivatives are of significant interest in drug discovery. For instance, thiazole-based compounds have been investigated as inhibitors of enzymes such as acetylcholinesterase and c-Met kinase.[8][9]

The bifunctional nature of this compound allows for a combinatorial approach to generating libraries of novel compounds for biological screening.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, can cause skin sensitization, and may cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference |

| H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| H317: May cause an allergic skin reaction | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |

| H318: Causes serious eye damage | P302 + P352: IF ON SKIN: Wash with plenty of water. | |

| P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. While there is a need for more comprehensive, publicly available spectroscopic and reactivity data, the existing information highlights its potential for the development of novel therapeutic agents and advanced materials. The synthetic routes outlined in this guide provide a basis for its preparation, and its known biological context within the broader class of thiazoles underscores its importance for future research and drug development endeavors.

References

- 1. jk-sci.com [jk-sci.com]

- 2. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. This compound | 5198-80-1 | Benchchem [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromothiazole-4-carbaldehyde CAS 5198-80-1

An In-depth Technical Guide to 2-Bromothiazole-4-carbaldehyde (CAS 5198-80-1)

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in synthetic chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development, materials science, and chemical synthesis. This document details the compound's physicochemical properties, synthesis methodologies, spectroscopic data, reactivity, and key applications, presenting data in a structured and accessible format.

Physicochemical Properties

This compound is a light yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of its characteristics for handling, storage, and reaction planning.

| Property | Value | Source(s) |

| CAS Number | 5198-80-1 | |

| Molecular Formula | C₄H₂BrNOS | [1][2] |

| Molecular Weight | 192.03 g/mol | [2] |

| Appearance | Light yellow / White to yellow crystalline powder | [1] |

| Melting Point | 126-135 °C | |

| Boiling Point | 264.9 ± 13.0 °C (Predicted) | |

| Density | 1.920 ± 0.06 g/cm³ (Predicted) | |

| Purity | ≥95% (HPLC) to ≥98% | [1][2] |

| Storage Temperature | 2-8 °C | |

| Synonyms | 2-Bromo-1,3-thiazole-4-carboxaldehyde, 2-Bromo-4-formylthiazole | [1] |

Synthesis Methodologies

The synthesis of this compound can be achieved through various routes. Two prominent methods are the oxidation of the corresponding alcohol and the formylation of a Grignard reagent.

Swern Oxidation of 2-Bromothiazole-4-methanol

A common and efficient method involves the Swern oxidation of 2-bromothiazole-4-methanol. This reaction uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.

-

In a reaction vessel under an inert atmosphere, dissolve oxalyl chloride (0.11 mol) in dichloromethane (200 mL) and cool the solution to between -75 and -65 °C.

-

Slowly add a solution of dimethyl sulfoxide (0.22 mol) in dichloromethane (50 mL) to the cooled mixture, maintaining the temperature range. Stir for 30 minutes.

-

Add a solution of 2-bromothiazole-4-methanol (0.1 mol) in dichloromethane (100 mL) dropwise, ensuring the temperature remains between -75 and -65 °C.

-

Stir the reaction mixture at this temperature for 2 hours.

-

Slowly add triethylamine (0.5 mol) dropwise.

-

Allow the reaction mixture to warm gradually to -10 °C and maintain this temperature for 1 hour.

-

Quench the reaction by pouring the mixture into an aqueous solution of sodium bicarbonate (400 mL, containing 0.4 mol NaHCO₃) and stir for 30 minutes.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Grignard Reagent Formylation

An alternative route involves the formation of a Grignard reagent from a 2-bromothiazole precursor, followed by a reaction with a formylating agent like N,N-dimethylformamide (DMF). This method leverages a halogen-magnesium exchange.[3]

-

Prepare an aliphatic or aromatic Grignard reagent (e.g., from propyl bromide) in an ether solvent like diethyl ether or tetrahydrofuran.[3]

-

In a separate flask, dissolve the 2-bromothiazole starting material in an appropriate solvent (e.g., diethyl ether or a THF/toluene mixture).[3]

-

Cool the 2-bromothiazole solution (e.g., to 0 °C) and slowly add the prepared Grignard reagent to initiate a halogen-magnesium exchange, forming the 2-thiazolyl Grignard reagent.[3]

-

In a third flask, add N,N-dimethylformamide (DMF) to a solvent like toluene and cool the mixture (e.g., to 5-10 °C).[3]

-

Slowly add the freshly prepared 2-thiazolyl Grignard reagent solution to the DMF solution.[3]

-

Allow the reaction to proceed for several hours at a controlled temperature (e.g., 10 °C).[3]

-

Perform hydrolysis (e.g., with dilute acid) to quench the reaction and form the aldehyde product.[3]

-

Extract the product with an organic solvent, dry, and purify.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra are best obtained from the supplier for a given batch, typical spectral characteristics are well-established for aldehydes and thiazole derivatives.

| Spectroscopy | Characteristic Features |

| ¹H NMR | An aldehydic proton (CHO) signal is expected at a highly deshielded chemical shift (typically 9-10 ppm). A singlet for the proton on the thiazole ring (at C5) would also be present. |

| ¹³C NMR | A distinctive peak for the carbonyl carbon (C=O) is expected in the range of 190-215 ppm.[4] Other signals will correspond to the carbons of the thiazole ring. |

| IR Spectroscopy | A strong C=O stretching vibration band is characteristic of the aldehyde group, appearing around 1685-1715 cm⁻¹.[4] A C-H stretch for the aldehyde proton may also be visible around 2720 cm⁻¹.[4] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight (192.03 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |

Reactivity and Applications

This compound is a versatile bifunctional building block, prized for its dual reactivity.[5] The aldehyde group at the 4-position and the bromine atom at the 2-position can be selectively targeted in various chemical transformations.[5]

-

Aldehyde Group Reactivity : The aldehyde functional group is susceptible to a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines or other nucleophiles to form imines and other derivatives.[5]

-

Bromo Group Reactivity : The bromine atom provides a site for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[5]

This dual functionality makes it a valuable precursor in the synthesis of a wide array of complex molecules with significant biological and material properties.[1][5]

Key Application Areas:

-

Pharmaceutical Synthesis : It serves as a crucial intermediate for pharmaceuticals, particularly in the development of anti-cancer, anti-inflammatory, and anti-infective agents.[1] The thiazole ring is a common and important scaffold in many biologically active molecules.[5][6]

-

Agrochemicals : The compound is used in the development of fungicides and herbicides for crop protection.[1]

-

Materials Science : Its reactivity allows for incorporation into polymer chains to create functional polymers with specific electronic or optical properties.[5] It is also used to create novel materials like durable coatings.[1]

-

Fluorescent Probes : Researchers utilize this compound in the design of fluorescent probes for biological imaging, leveraging its ability to bind to specific biomolecules.[1]

Safety Information

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage) | |

| Precautionary Statements | P280, P301+P312+P330, P302+P352, P305+P351+P338+P310 | |

| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Damage 1, Skin Sensitization 1 | |

| Storage Class | 11 (Combustible Solids) | |

| WGK (Germany) | 3 (Highly hazardous for water) |

References

- 1. chemimpex.com [chemimpex.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | 5198-80-1 | Benchchem [benchchem.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

An In-depth Technical Guide to 2-Bromothiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromothiazole-4-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, a validated synthetic protocol, and its significant applications, particularly in the realm of drug discovery and organic synthesis.

Core Physicochemical and Safety Data

This compound is a versatile bifunctional molecule, featuring both a reactive aldehyde group and a bromine atom on a thiazole scaffold.[1] This unique combination allows for sequential and selective chemical modifications, making it a valuable precursor for a diverse range of complex molecular architectures.[1] Its derivatives have shown considerable promise as anti-cancer and anti-inflammatory agents.[2]

All pertinent quantitative and qualitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| Molecular Weight | 192.04 g/mol | [2] |

| Molecular Formula | C₄H₂BrNOS | [2][3][4] |

| CAS Number | 5198-80-1 | [2][3] |

| Synonyms | 2-Bromo-1,3-thiazole-4-carboxaldehyde, 2-Bromo-4-formylthiazole | [2][3] |

| Appearance | Light yellow crystalline powder | [2] |

| Purity | ≥95% - 98% | [2][4] |

| Melting Point | 126-132 °C | [3] |

| Storage Conditions | 0-8 °C | [2][3] |

| Solubility | Information not readily available | |

| Hazard Signal Word | Danger | [3] |

| Hazard Codes | H302, H317, H318 | [3] |

| Precautionary Codes | P280, P301+P312+P330, P302+P352, P305+P351+P338+P310 | [3] |

Synthetic Protocol: Grignard-Based Formylation

The synthesis of this compound can be effectively achieved through a Grignard exchange reaction followed by formylation. The following protocol is adapted from established methodologies for the preparation of thiazole carboxaldehydes.[5]

Objective: To synthesize this compound from a 2-bromothiazole precursor via a Grignard reagent.

Materials:

-

2-Bromothiazole

-

Alkyl or Aryl Grignard Reagent (e.g., Isopropylmagnesium chloride)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

0.1N Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen gas atmosphere

-

Standard glassware for anhydrous reactions (four-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and cooling bath

Procedure:

-

Preparation of the Grignard Reagent:

-

In a 1000 mL four-necked flask under a nitrogen atmosphere, add the 2-bromothiazole precursor and anhydrous THF.

-

Cool the stirred solution to between -10°C and 0°C using an appropriate cooling bath.

-

Slowly add the aliphatic or aromatic Grignard reagent (e.g., isopropylmagnesium chloride in THF) to the solution over a period of 15-30 minutes, maintaining the temperature below 0°C.

-

Continue stirring the reaction mixture at 0°C for approximately 3 hours to facilitate the halogen-magnesium exchange, forming the 2-thiazole Grignard reagent.[5]

-

-

Formylation Reaction:

-

In a separate flask, prepare a solution of N,N-dimethylformamide (1.0 mol equivalent) in toluene.

-

Cool this solution in a water bath to 5-10°C.

-

Slowly add the previously prepared 2-thiazole Grignard reagent solution to the DMF/toluene mixture.

-

Once the addition is complete, allow the reaction to stir at 10°C for approximately 12 hours.[5]

-

-

Work-up and Isolation:

-

Upon completion, carefully quench the reaction by adding 0.1N hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by standard techniques such as column chromatography or recrystallization to obtain a high-purity product. The patent suggests that high-purity products can often be obtained via simple distillation without the need for chromatography.[5]

-

Visualized Workflows and Applications

The utility of this compound stems from its capacity to act as a versatile synthetic intermediate. The diagrams below illustrate its synthesis and its role as a building block for more complex molecules.

Caption: Synthetic workflow for this compound.

Caption: Reactivity pathways for this compound.

Applications in Research and Development

This compound is a compound of significant interest due to the prevalence of the thiazole ring in numerous biologically active molecules.[1][6] Its bifunctional nature allows chemists to selectively manipulate the aldehyde and bromo groups, providing flexible synthetic routes to novel compounds.[1]

-

Drug Discovery and Medicinal Chemistry : It serves as a crucial intermediate for synthesizing pharmaceuticals, particularly those with potential anti-cancer, anti-inflammatory, and anti-infectious disease properties.[2] The ability to perform cross-coupling reactions at the bromine position and condensation reactions at the aldehyde group allows for the creation of large compound libraries for high-throughput screening against various biological targets.[1]

-

Agrochemicals : The compound is utilized in the development of next-generation fungicides and herbicides, contributing to crop protection and sustainable agriculture.[2]

-

Materials Science : Beyond life sciences, it is employed in the synthesis of functional polymers and specialty coatings.[1][2] The thiazole moiety can impart specific electronic or optical properties, leading to applications in organic electronics.[1] It is also used in the design of fluorescent probes for biological imaging, where it can selectively bind to biomolecules to help visualize cellular processes.[2]

References

- 1. This compound | 5198-80-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromothiazole-4-carboxaldehyde 5198-80-1 [sigmaaldrich.com]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

Technical Guide: Synthesis and Characterization of 2-Bromothiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of 2-bromothiazole-4-carbaldehyde, a key building block in medicinal chemistry and drug development.[1] This document provides comprehensive experimental protocols, quantitative data, and structural elucidation to support research and development efforts in the pharmaceutical and agrochemical industries.

Introduction

This compound is a versatile heterocyclic compound containing a thiazole ring substituted with a bromine atom and a formyl group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The thiazole moiety is a common scaffold in many pharmaceutical agents, while the bromo and aldehyde functionalities offer orthogonal handles for further chemical modifications, enabling the construction of complex molecular architectures.

Synthesis of this compound

A reliable two-step synthetic route to this compound involves the preparation of an ester precursor, ethyl 2-bromothiazole-4-carboxylate, followed by its selective reduction to the desired aldehyde.

Step 1: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

The synthesis of the ester precursor is achieved through a well-established multi-step process starting from ethyl 3-bromopyruvate and thiourea.[2]

Experimental Protocol:

-

Synthesis of Ethyl 2-amino-4-thiazolecarboxylate: In a round-bottom flask equipped with a reflux condenser, ethyl 3-bromopyruvate (1 equivalent) and thiourea (1 equivalent) are heated under reflux in ethanol for 2-3 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to yield ethyl 2-amino-4-thiazolecarboxylate.

-

Diazotization and Bromination: The synthesized ethyl 2-amino-4-thiazolecarboxylate (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1 hour. The diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid at 60 °C. The mixture is stirred for 30 minutes and then cooled to room temperature. The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 2-bromothiazole-4-carboxylate.[2]

Step 2: Reduction of Ethyl 2-bromothiazole-4-carboxylate to this compound

The selective reduction of the ester to the aldehyde is accomplished using Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.[1][3][4]

Experimental Protocol:

A solution of ethyl 2-bromothiazole-4-carboxylate (1 equivalent) in anhydrous toluene is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of DIBAL-H (1.2 equivalents, typically 1 M in toluene or hexanes) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched at -78 °C by the slow addition of methanol. The mixture is then allowed to warm to room temperature, and an aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, followed by vigorous stirring until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.[3][4][5]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed by its physicochemical properties and various spectroscopic techniques.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₄H₂BrNOS | [3] |

| Molecular Weight | 192.03 g/mol | [3] |

| Appearance | White to yellow crystalline powder | [6] |

| Melting Point | 126-132 °C | [3] |

| Purity (by HPLC) | ≥96.0% | [6] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the key functional groups. A product specification sheet from a commercial supplier indicates that the infrared spectrum conforms to the expected structure.[6] Key expected peaks include a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹, and C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. Vibrations associated with the thiazole ring would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region. One singlet corresponds to the proton at the 5-position of the thiazole ring, and the other, more downfield, corresponds to the aldehyde proton.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The aldehyde carbonyl carbon is expected to appear significantly downfield (typically >180 ppm). The two thiazole ring carbons attached to protons will appear in the aromatic region, and the carbon bearing the bromine atom will also be in this region, with its chemical shift influenced by the halogen.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.03 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M⁺ and M⁺+2 peaks). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[7]

Visualizations

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Characterization Logic

References

Spectroscopic Profile of 2-Bromothiazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-bromothiazole-4-carbaldehyde (CAS No. 5198-80-1). Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted spectroscopic data based on the analysis of its functional groups and structural analogs. It also includes detailed, generalized experimental protocols for acquiring such data, serving as a practical resource for the characterization of this and similar heterocyclic aldehydes.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. These values are predicted based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.9 - 10.1 | Singlet (s) | Aldehyde proton (-CHO) |

| ~8.0 - 8.3 | Singlet (s) | Thiazole ring proton (H5) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~185 - 195 | Aldehyde carbonyl carbon (C=O) |

| ~150 - 155 | Thiazole ring carbon (C4) |

| ~145 - 150 | Thiazole ring carbon (C2) |

| ~125 - 130 | Thiazole ring carbon (C5) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (thiazole ring) |

| ~2850 and ~2750 | Medium, distinct | C-H stretch (aldehyde) |

| ~1710 - 1685 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1600 - 1450 | Medium to Strong | C=C and C=N stretching (thiazole ring) |

| ~1200 - 1000 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 191/193 | Molecular ion peak [M]⁺ with characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio) |

| 162/164 | Fragment ion corresponding to the loss of the formyl group (-CHO) |

| 112 | Fragment ion corresponding to the loss of bromine |

| 84 | Fragment ion corresponding to the loss of both bromine and the formyl group |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the liquid column height is between 4 and 5 cm.

-

Instrumentation: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative amount of the crystalline this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Place the ATR accessory into the sample compartment of the FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules.

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

For EI, a standard electron energy of 70 eV is typically used.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic distribution of the molecular ion peak is crucial for confirming the presence of bromine.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound.

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromothiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiazole-4-carbaldehyde is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a reactive aldehyde group and a bromine atom on the thiazole core, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, presenting key quantitative data, detailed experimental protocols for its principal reactions, and insights into its stability profile. The strategic application of this compound in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other functional molecules is also discussed.

Introduction

The thiazole motif is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. The introduction of both a bromo and a formyl group onto this heterocyclic core, as in this compound, creates a powerful synthetic intermediate. The differential reactivity of the aldehyde and the carbon-bromine bond enables selective and sequential modifications, providing access to a diverse array of complex molecular architectures. This compound serves as a crucial starting material for the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents, as well as agrochemicals and materials for organic electronics.[1]

Physicochemical Properties and Stability

This compound is typically a light yellow crystalline powder. Proper handling and storage are crucial to maintain its integrity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5198-80-1 | [2] |

| Molecular Formula | C₄H₂BrNOS | [2] |

| Molecular Weight | 192.03 g/mol | [2] |

| Appearance | Light yellow crystalline powder | |

| Melting Point | 126-132 °C | [2] |

| Purity (typical) | ≥ 95% (HPLC) | |

| Storage Temperature | 2-8°C | [2] |

Stability Profile

While generally considered stable for ease of handling in synthetic applications, specific quantitative data on the stability of this compound under various stress conditions is not extensively published. However, general principles of organic chemistry and information from safety data sheets suggest the following:

-

Thermal Stability: As a crystalline solid with a relatively high melting point, it is expected to be stable at ambient temperatures. Decomposition may occur at elevated temperatures.

-

Acidic and Basic Conditions: The aldehyde functionality can be sensitive to both strong acids and bases. Under acidic conditions, acetal formation may occur in the presence of alcohols. Strong bases can promote aldol-type condensation reactions or other decompositions. The thiazole ring itself can be susceptible to cleavage under harsh acidic or basic conditions.

-

Oxidative and Reductive Stability: The aldehyde group is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. The bromo-thiazole core is generally stable to common oxidizing and reducing agents used in these transformations.

-

Photostability: Aromatic aldehydes can be light-sensitive. It is advisable to store the compound protected from light.

For critical applications, it is recommended to perform forced degradation studies under specific conditions (e.g., acid, base, oxidation, heat, light) to fully characterize the stability of this compound and its potential degradation products.[3][4][5][6]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde group readily undergoes nucleophilic addition and condensation reactions, while the bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Reactions at the Aldehyde Group

The aldehyde functionality at the C4-position is a versatile site for molecular elaboration.

Experimental Protocol: Wittig Olefination (Adapted) [7]

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath. Slowly add n-butyllithium (1.1 equiv., e.g., 2.5 M in hexanes) dropwise to the stirred suspension. Stir the resulting ylide solution at 0°C for 1 hour.

-

Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with dichloromethane (DCM). Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-bromo-4-vinylthiazole.

Table 2: Representative Data for Wittig Reaction (Analogous System) [7]

| Aldehyde | Ylide Precursor | Product | Yield |

| 2-Methoxy-1,3-thiazole-4-carbaldehyde | Methyltriphenylphosphonium bromide | 4-Vinyl-2-methoxy-1,3-thiazole | Good |

The Knoevenagel condensation is an effective method for forming a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine or ammonium acetate.[8][9]

Experimental Protocol: Knoevenagel Condensation with Malononitrile (General) [8][9]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and malononitrile (1.0-1.2 equiv.) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, for example, piperidine (0.1 equiv.).

-

Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. The reaction is often complete within a few hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield (2-bromothiazol-4-yl)methylene)malononitrile.

Table 3: Representative Catalysts and Conditions for Knoevenagel Condensation

| Active Methylene Compound | Catalyst | Solvent | Temperature | Reference(s) |

| Malononitrile | Piperidine | Ethanol | Reflux | [8] |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene (with Dean-Stark) | Reflux | [9] |

| Malononitrile | Ammonium Acetate | Sonication (solvent-free) | Room Temperature | [9] |

Reductive amination is a powerful method to synthesize secondary and tertiary amines from aldehydes. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation.[10][11][12][13]

Experimental Protocol: Reductive Amination with Benzylamine (General) [10][12][14]

-

Imine Formation: In a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), stir a mixture of this compound (1.0 equiv.) and benzylamine (1.0-1.2 equiv.). Acetic acid (1-2 equiv.) can be added to catalyze imine formation.

-

Reduction: To this mixture, add sodium triacetoxyborohydride (1.3-1.6 equiv.) portion-wise. Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography to afford N-((2-bromothiazol-4-yl)methyl)aniline.

Table 4: Common Reagents for Reductive Amination

| Amine | Reducing Agent | Solvent | Additive | Reference(s) |

| Primary/Secondary Aliphatic Amines | Sodium Triacetoxyborohydride | DCE, DCM, THF | Acetic Acid | [10][11][13] |

| Anilines | Sodium Triacetoxyborohydride | DCE, DMF | Acetic Acid | [10] |

| Ammonia (as ammonium acetate) | Sodium Cyanoborohydride | Methanol | - | [11] |

Reactions at the Bromine Atom

The C2-bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups.

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between the thiazole core and various aryl or heteroaryl boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Coupling (General) [15][16]

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 2-arylthiazole-4-carbaldehyde.

Table 5: Typical Conditions for Suzuki-Miyaura Coupling

| Palladium Catalyst | Ligand (if needed) | Base | Solvent System | Temperature | Reference(s) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/Water | 80°C | [15] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100°C | [16] |

| PdCl₂(dppf) | - | Na₂CO₃ | DMF/Water | 90°C | [15] |

The Sonogashira coupling enables the formation of a carbon-carbon bond between the thiazole ring and a terminal alkyne, a valuable transformation for extending conjugation and introducing a versatile functional group for further reactions like click chemistry.[17][18]

Experimental Protocol: Sonogashira Coupling (General) [17][19]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Solvent and Reagents: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction: Stir the mixture at room temperature or heat to 40-80°C. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalysts. Dilute the filtrate with an organic solvent and wash with water or saturated aqueous NH₄Cl to remove the amine salt. Dry the organic layer, concentrate, and purify by column chromatography to obtain the 2-alkynylthiazole-4-carbaldehyde.

Table 6: Common Catalytic Systems for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference(s) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 60°C | [17] |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 80°C | [18] |

| PdCl₂(PPh₃)₂ | - (copper-free) | TBAF | - (neat) | 80-100°C | [20] |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the introduction of primary and secondary amines at the C2-position of the thiazole ring.[10][21][22]

Experimental Protocol: Buchwald-Hartwig Amination (General) [1][22]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Heat the mixture with stirring (typically 80-110°C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography to yield the 2-aminothiazole-4-carbaldehyde derivative.

Table 7: Representative Conditions for Buchwald-Hartwig Amination

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature | Reference(s) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100°C | [22] |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110°C | [1] |

| Pd(OAc)₂ | BrettPhos | K₃PO₄ | Dioxane | 100°C | [21] |

Application in Drug Discovery: Kinase Inhibitors

Derivatives of 2-aminothiazoles are prominent scaffolds in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[23][24][25] The 2-amino-4-formylthiazole core, accessible from this compound via Buchwald-Hartwig amination, can be further elaborated to generate libraries of potential kinase inhibitors. The aldehyde can be converted into various functionalities to probe the solvent-exposed regions of the kinase active site, while the amine at the C2-position can interact with the hinge region of the kinase.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The distinct reactivity of its aldehyde and bromo functionalities allows for a wide range of selective transformations, including olefination, condensation, reductive amination, and various palladium-catalyzed cross-coupling reactions. This technical guide has provided an overview of its reactivity and stability, along with detailed, adaptable experimental protocols for its key reactions. The strategic use of this compound will undoubtedly continue to facilitate the discovery and development of novel pharmaceuticals and advanced materials. Further detailed studies on its stability under forced degradation conditions would be beneficial for its application in GMP environments.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. 2-Bromothiazole-4-carboxaldehyde 5198-80-1 [sigmaaldrich.com]

- 3. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. biomedres.us [biomedres.us]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 13. Sodium triacetoxyborohydride [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. rua.ua.es [rua.ua.es]

- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 21. research.rug.nl [research.rug.nl]

- 22. benchchem.com [benchchem.com]

- 23. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Bromothiazole-4-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 2-bromothiazole-4-carbaldehyde in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility insights derived from synthesis and purification methodologies, alongside a detailed, generalized experimental protocol for determining solubility.

Understanding the Solubility Profile

Qualitative Solubility Summary

The following table summarizes organic solvents in which this compound or related thiazole derivatives have been reported to be soluble, based on their use in various experimental procedures. This information suggests that the compound is likely to exhibit at least partial solubility in these solvents, particularly under heating.

| Solvent System | Application Context | Inferred Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Solvent for biological testing of thiazole derivatives | Soluble | [3] |

| Ethanol | Common recrystallization solvent for organic compounds | Soluble, especially when heated | [4][5] |

| n-Hexane / Acetone | Common recrystallization solvent system | Likely soluble in the mixture, with solubility dependent on the ratio and temperature | [4] |

| n-Hexane / Tetrahydrofuran (THF) | Common recrystallization solvent system | Likely soluble in the mixture, with solubility dependent on the ratio and temperature | [4] |

| n-Hexane / Ethyl Acetate | Common recrystallization solvent system | Likely soluble in the mixture, with solubility dependent on the ratio and temperature | [4] |

| Tetrahydrofuran (THF) | Grignard reaction solvent for a related thiazole compound | Soluble | [6] |

| Toluene / Ether | Mixed reaction solvent for a related thiazole compound | Soluble | [6] |

| Ethyl Acetate | Extraction solvent for a related thiazole compound | Soluble | [6] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Caption: Workflow for the experimental determination of solubility.

3.3. Detailed Steps

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Filtration: Carefully draw off the supernatant using a syringe and pass it through a syringe filter to remove any remaining fine solid particles. This step is critical to prevent erroneously high solubility measurements.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Accurately dilute a known volume of the clear filtrate and analyze it using the same method.

-

Determine the concentration of the dissolved this compound in the filtrate by interpolating from the calibration curve. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

-

Application of Solubility: Recrystallization for Purification

Recrystallization is a common technique for purifying solid organic compounds and relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable recrystallization solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

4.1. General Recrystallization Workflow

The logical steps involved in a typical recrystallization process are outlined below:

Caption: Logical workflow for the purification by recrystallization.

4.2. Solvent Selection for Recrystallization

The choice of solvent is crucial for successful recrystallization.[7] An ideal solvent should:

-

Not react with the compound.

-

Dissolve the compound to be purified at high temperatures but not at low temperatures.

-

Either dissolve impurities well at all temperatures or not at all.

-

Have a boiling point below the melting point of the compound.

-

Be volatile enough to be easily removed from the purified crystals.

Based on the qualitative data, a mixture of solvents like n-hexane/ethyl acetate or ethanol could be a good starting point for developing a recrystallization protocol for this compound.[4]

Disclaimer: The information provided in this guide is intended for research and development purposes. It is essential to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling this compound or any of the solvents mentioned. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. 2-Bromothiazole-4-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]

- 6. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

The Discovery of 2-Bromothiazole-4-carbaldehyde Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

The heterocyclic scaffold, 2-bromothiazole-4-carbaldehyde, has emerged as a versatile and valuable building block in medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a bromine atom on the thiazole ring, provide a fertile ground for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide offers a comprehensive overview of the discovery of this compound derivatives, with a particular focus on their synthesis, anticancer activity, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of the Core Scaffold

This compound, with the chemical formula C4H2BrNOS and a molecular weight of 192.03 g/mol , typically appears as a solid with a melting point ranging from 126-132 °C. It serves as a bifunctional building block, where the aldehyde at the 4-position and the bromine at the 2-position can be selectively targeted in chemical reactions, offering significant synthetic flexibility.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5198-80-1 | |

| Molecular Formula | C4H2BrNOS | |

| Molecular Weight | 192.03 | |

| Appearance | Solid | |

| Melting Point | 126-132 °C | |

| Storage Temperature | 2-8°C |

Synthesis of this compound Derivatives

The aldehyde functionality of this compound is a key site for derivatization, most commonly through condensation reactions with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. These reactions are typically straightforward and provide a high degree of molecular diversity.

General Experimental Protocol for Schiff Base Synthesis

The synthesis of Schiff base derivatives from this compound generally involves the condensation reaction with a primary amine in a suitable solvent, often with catalytic acid.

Detailed Methodology:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: To this solution, add the desired primary amine (1 equivalent).

-

Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reaction: Reflux the mixture for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.

General Experimental Protocol for Hydrazone Synthesis

The synthesis of hydrazone derivatives follows a similar condensation principle, reacting this compound with a hydrazine or hydrazide.

Detailed Methodology:

-

Reactant Preparation: Dissolve this compound (1 equivalent) and the selected hydrazine or hydrazide (1 equivalent) in a suitable solvent like ethanol.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress using TLC.

-

Work-up: After the reaction is complete, cool the mixture. The resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried.

-

Purification: Further purification can be achieved through recrystallization to obtain the final hydrazone product.

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[2] The thiazole nucleus is a well-established pharmacophore in numerous clinically approved drugs, and its derivatives are known to exhibit antiproliferative, antiparasitic, antifungal, and antimicrobial properties.[3]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. These compounds can induce their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[4]

Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives

| Compound Type | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Thiazole Derivative (1d) | Various tumor cell lines | Promising IC50 values | DNA fragmentation, mitochondrial depolarization | [3] |

| Hydrazone Derivative (9) | PC-3 (Prostate Cancer) | 54 | Caspase-3 and Bcl-2 activation | [5] |

| 1,3,4-Thiadiazole Derivative | MCF-7 (Breast Cancer) | 49.6 | Caspase 3/8 activation, BAX protein activation | [6] |

| 1,3,4-Thiadiazole Derivative | MDA-MB-231 (Breast Cancer) | 53.4 | Caspase 3/8 activation, BAX protein activation | [6] |

| Arylidene-hydrazinyl-thiazole (4m) | BxPC-3 (Pancreatic Cancer) | 1.69 - 2.2 | Apoptosis induction, G2/M cell cycle arrest | [7] |

| Arylidene-hydrazinyl-thiazole (4m) | MOLT-4 (Leukemia) | 1.69 - 2.2 | Apoptosis induction, G2/M cell cycle arrest | [7] |

| Arylidene-hydrazinyl-thiazole (4m) | MCF-7 (Breast Cancer) | 1.69 - 2.2 | Apoptosis induction, G2/M cell cycle arrest | [7] |

Signaling Pathways and Mechanisms of Action

The anticancer effects of thiazole derivatives are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer. Two such critical pathways are the PI3K/Akt/mTOR and the EGFR signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a common feature in many human cancers. Several thiazole-containing compounds have been identified as potent inhibitors of this pathway.[8][9]

The general mechanism of PI3K/Akt/mTOR inhibition by small molecules involves binding to the ATP-binding pocket of one or more of the kinases in the pathway, thereby preventing their catalytic activity and downstream signaling.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Inhibition of the Epidermal Growth Factor Receptor (EGFR) Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or mutations of EGFR are common in various cancers, making it a prime target for anticancer therapies. Schiff base-benzothiazole hybrids have been investigated as potential EGFR inhibitors.[10]

Inhibition of EGFR typically occurs through competitive binding to the ATP-binding site within the kinase domain, which blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.

References

- 1. This compound | 5198-80-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxicity, and pro-apoptosis activity of etodolac hydrazide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design and Synthesis of Novel Schiff Base-Benzothiazole Hybrids as Potential Epidermal Growth Factor Receptor (EGFR) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Bromothiazole-4-carbaldehyde: A Technical Guide for Drug Discovery

An In-depth Exploration of a Key Synthetic Building Block and its Biologically Active Derivatives

Introduction: 2-Bromothiazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial starting material in the synthesis of a wide array of biologically active molecules. Its unique bifunctional nature, possessing both a reactive aldehyde group and a bromine atom on the thiazole core, allows for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this compound, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in harnessing the potential of this important scaffold.

Anticancer Activity of Thiazole Derivatives

Derivatives of the thiazole scaffold, for which this compound is a key precursor, have demonstrated significant potential as anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation, induction of programmed cell death (apoptosis), and arrest of the cell cycle.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

One of the primary mechanisms by which thiazole derivatives exhibit their anticancer effects is through the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. By blocking VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.

The signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 is complex, involving multiple downstream pathways that regulate endothelial cell proliferation, migration, and survival.

2-Bromothiazole-4-carbaldehyde: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromothiazole-4-carbaldehyde, a heterocyclic aldehyde, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique structural arrangement, featuring a reactive aldehyde group and a bromine atom on the thiazole core, offers a versatile platform for the synthesis of a diverse array of bioactive molecules. The thiazole ring itself is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs, and is associated with a wide spectrum of pharmacological activities. This technical guide delves into the synthetic utility and biological significance of this compound, providing researchers with a comprehensive overview of its application in the development of novel therapeutic agents.

Synthetic Utility and Key Reactions

This compound serves as a versatile precursor for a variety of chemical transformations, enabling the construction of complex molecular architectures. The aldehyde functionality at the 4-position and the bromine atom at the 2-position can be selectively manipulated to introduce diverse pharmacophores.